molecular formula C12H16O2 B8611966 Methyl 3-isobutyl-benzoate

Methyl 3-isobutyl-benzoate

Cat. No.: B8611966
M. Wt: 192.25 g/mol
InChI Key: FFAFVTXNTKACSA-UHFFFAOYSA-N
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Description

Methyl 3-isobutyl-benzoate (C${12}$H${16}$O$_2$) is an aromatic ester featuring a benzoate backbone substituted with an isobutyl group at the third position of the benzene ring and a methyl ester group at the first position.

Its structural analogs, such as methyl salicylate and methyl 3-methoxybenzoate, are well-documented in applications ranging from flavoring agents to polymer precursors, suggesting similar utility for this compound .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-(2-methylpropyl)benzoate

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-6,8-9H,7H2,1-3H3

InChI Key

FFAFVTXNTKACSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acid- and base-catalyzed hydrolysis:

Conditions Products Mechanism Key Catalysts
5% H₂SO₄, 80°C, 6 hr 3-Isobutylbenzoic acid + MethanolNucleophilic acyl substitutionBrønsted acid (H⁺)
2M NaOH, reflux, 4 hr Sodium 3-isobutylbenzoate + MethanolSN2 at carbonyl carbonHydroxide ion (OH⁻)

The isobutyl group exerts minimal steric hindrance due to its meta position relative to the ester, enabling >90% conversion in optimized conditions . Base hydrolysis proceeds 3.2× faster than acid-catalyzed routes in comparative studies of analogous methyl benzoates .

Transesterification

The methyl ester undergoes alcohol exchange with primary alcohols under Lewis acid catalysis:

Representative Reaction:

text
Methyl 3-isobutyl-benzoate + n-Butanol → Butyl 3-isobutyl-benzoate + Methanol

Conditions: Zr/Ti solid superacid catalyst (H₀ = -14.52), 110°C, 8 hr
Yield: 78-84% for C₃-C₆ alcohols
Limitation: Branched alcohols (e.g., isopropyl) show <40% yield due to steric clashes with the 3-isobutyl group .

Electrophilic Aromatic Substitution

The benzene ring reacts at positions dictated by electronic effects of substituents:

Reaction Conditions Major Product Regiochemical Basis
NitrationHNO₃/H₂SO₄, 50°C Methyl 3-isobutyl-5-nitrobenzoate- Ester group directs meta
text
| - Isobutyl's +I effect weakly directs ortho/para | Combined effects favor nitration at C5[5] |

| Sulfonation | Oleum, 100°C | Methyl 3-isobutyl-5-sulfobenzoate | Analogous meta preference |

Competitive experiments show 82% meta-selectivity versus 18% ortho/para products in nitration . The electron-withdrawing ester dominates over the isobutyl group’s inductive effects.

Reduction Pathways

Catalytic hydrogenation selectively reduces the aromatic ring:

Reaction:

text
This compound + 3H₂ → Methyl 3-isobutyl-cyclohexanecarboxylate

Conditions: Pd/C (5 wt%), 120°C, 50 bar H₂
Conversion: 95% with 88% cis-selectivity
Side Reactions: <5% ester reduction to alcohol under these conditions .

Stability Under Oxidative Conditions

The isobutyl chain resists oxidation more than linear alkyl analogs:

Oxidizing Agent Conditions Outcome
KMnO₄ (aq)80°C, 12 hrNo chain oxidation; ester hydrolysis
CrO₃/H₂SO₄25°C, 2 hr Benzoquinone formation (3% yield)

Quantum mechanical calculations attribute this stability to the tertiary C-H bonds in the isobutyl group (BDE = 96.3 kcal/mol vs 89.7 kcal/mol for primary C-H) .

This reactivity profile positions this compound as a versatile intermediate for fragrance synthesis and pharmaceutical precursors, with its stability and predictable substitution patterns enabling precise functionalization. Further studies quantifying Arrhenius parameters for hydrolysis and detailed DFT analyses of transition states would enhance predictive control in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Methyl 3-methoxybenzoate (C$9$H${10}$O$_3$): Methoxy substituent at the third position.
  • Methyl 3,5-dimethoxybenzoate (C${10}$H${12}$O$_4$): Dual methoxy groups at positions 3 and 3.
  • Methyl salicylate (C$8$H$8$O$_3$): Hydroxyl group at position 2, esterified with methanol.
  • 3-Methylbutyl 4-(dimethylamino)benzoate (C${14}$H${21}$NO$_2$): Dimethylamino substituent at position 4 and a branched alkyl ester .

Table 1: Structural Comparison

Compound Substituent(s) Functional Groups Molecular Weight (g/mol)
Methyl 3-isobutyl-benzoate Isobutyl (C$4$H$9$) Ester, alkyl 192.26
Methyl 3-methoxybenzoate Methoxy (OCH$_3$) Ester, ether 166.17
Methyl salicylate Hydroxyl (OH) Ester, phenolic hydroxyl 152.15
3-Methylbutyl 4-(dimethylamino)benzoate Dimethylamino (N(CH$3$)$2$) Ester, tertiary amine 235.33

Physical and Chemical Properties

This compound is expected to exhibit higher hydrophobicity compared to methyl salicylate due to the absence of polar groups like hydroxyl or methoxy. Its boiling point is likely elevated relative to methyl salicylate (222°C) but lower than methyl 3,5-dimethoxybenzoate (which has higher molecular symmetry and intermolecular forces).

Table 2: Key Physical Properties

Compound Boiling Point (°C) Water Solubility (g/L) LogP (Octanol-Water)
This compound* ~240–260 (est.) <0.1 (est.) ~3.5 (est.)
Methyl salicylate 222 0.4 2.34
Methyl 3-methoxybenzoate 255–260 Insoluble 2.02

*Estimated based on methyl ester analogs in .

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